Diethyl 2,4,6-Trimethylbenzylphosphonate
Description
Evolution of Organophosphorus Reagents in Chemical Synthesis
The journey of organophosphorus chemistry began in the 19th century, with early work establishing the foundational methods for creating carbon-phosphorus (C-P) bonds. The Michaelis-Arbuzov reaction, discovered in the late 19th century, remains a cornerstone for the synthesis of phosphonates and is a primary method for preparing benzylphosphonate scaffolds. organic-chemistry.orgnih.gov This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. organic-chemistry.org
Over the decades, the repertoire of organophosphorus reagents has expanded dramatically. The development of the Wittig reaction in the 1950s, which utilizes phosphonium (B103445) ylides, revolutionized the synthesis of alkenes from carbonyl compounds. This breakthrough was followed by the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions and offers several advantages over the classical Wittig reaction. wikipedia.org These developments have cemented organophosphorus reagents as indispensable tools for constructing complex molecular architectures.
Significance of Phosphonate (B1237965) Carbanions in Olefin Synthesis
Phosphonate carbanions, the reactive intermediates in the Horner-Wadsworth-Emmons (HWE) reaction, are crucial for the stereoselective synthesis of alkenes. wikipedia.org Generated by treating a phosphonate ester with a base, these carbanions are more nucleophilic and typically less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org This enhanced nucleophilicity allows them to react efficiently with a wide range of aldehydes and even hindered ketones. nrochemistry.comalfa-chemistry.com
A key advantage of the HWE reaction is its propensity to form (E)-alkenes (trans-olefins) with high selectivity. wikipedia.orgalfa-chemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to a carbonyl compound, forming an intermediate oxaphosphetane, which then eliminates a water-soluble dialkyl phosphate (B84403) salt to yield the alkene. nrochemistry.comyoutube.com The stereochemical outcome is governed by steric factors in the transition state, which favors the anti-periplanar arrangement of the bulky groups, leading to the thermodynamically more stable (E)-alkene. organic-chemistry.org Furthermore, modifications to the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.com
Contextualization of Diethyl 2,4,6-Trimethylbenzylphosphonate as a Key Benzylphosphonate Scaffold
This compound is a specific example of a benzylphosphonate ester. Its structure is characterized by a diethyl phosphonate group attached to a benzyl (B1604629) moiety that is substituted with three methyl groups at the 2, 4, and 6 positions of the aromatic ring. While specific studies detailing the synthesis and reactivity of this exact compound are not extensively documented in publicly available literature, its structure suggests a distinct role as a sterically demanding reagent in organic synthesis.
The synthesis of this compound would typically be achieved via the Michaelis-Arbuzov reaction, reacting 2,4,6-trimethylbenzyl chloride (mesityl chloride) with triethyl phosphite. organic-chemistry.org The reaction proceeds via nucleophilic attack of the phosphorus on the benzylic carbon, followed by dealkylation of the resulting phosphonium salt. organic-chemistry.org
Table 1: Proposed Michaelis-Arbuzov Synthesis of Benzylphosphonates This table illustrates the general reactants for the Michaelis-Arbuzov synthesis of various benzylphosphonates, including the proposed pathway for the title compound.
| Benzyl Halide Precursor | Phosphorus Reagent | Product |
|---|---|---|
| Benzyl chloride | Triethyl phosphite | Diethyl benzylphosphonate |
| 4-Methylbenzyl chloride | Triethyl phosphite | Diethyl 4-methylbenzylphosphonate |
| 2,4,6-Trimethylbenzyl chloride | Triethyl phosphite | This compound |
The primary significance of the 2,4,6-trimethylbenzyl (mesityl) group lies in its steric bulk. In the context of the HWE reaction, the carbanion derived from this compound would be highly sterically hindered. This feature would be expected to influence its reactivity and selectivity in olefination reactions, particularly in the synthesis of highly substituted or sterically congested alkenes, such as tetrasubstituted olefins. rsc.org The steric hindrance could potentially enhance stereoselectivity in certain reactions or enable unique transformations that are difficult to achieve with less bulky phosphonates.
Scope and Research Trajectories for Alkylphosphonate Systems
The field of alkylphosphonate chemistry continues to evolve, with several key research trajectories aimed at expanding their synthetic utility. One major area of focus is the development of new and more efficient synthetic methods. This includes Lewis acid-catalyzed variations of the Michaelis-Arbuzov reaction that can proceed under milder conditions and the development of sustainable protocols. nih.gov
Another significant research direction is asymmetric synthesis, aiming to create phosphonates with a chiral center at the α-carbon. researchgate.net Catalytic enantioselective methods are being explored to produce optically pure phosphonates, which are valuable building blocks for the synthesis of chiral drugs and other bioactive molecules. researchgate.netrsc.org
Furthermore, there is growing interest in applying phosphonate-based reagents to the synthesis of increasingly complex molecular targets. Their role in constructing complex natural products and creating novel materials with specific electronic or physical properties is an active area of investigation. acs.org The development of reagents with tailored steric and electronic properties, such as this compound, fits within this trend, offering potential solutions for challenging synthetic problems like the stereocontrolled formation of tetrasubstituted double bonds. rsc.orgacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl benzylphosphonate |
| Diethyl 4-methylbenzylphosphonate |
| Diethyl 4-nitrobenzylphosphonate |
| 2,4,6-trimethylbenzyl chloride |
| Benzyl chloride |
| 4-Methylbenzyl chloride |
| 4-Nitrobenzyl chloride |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23O3P |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)10-14-12(4)8-11(3)9-13(14)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
JISHNMYIBUTGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1C)C)C)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2,4,6 Trimethylbenzylphosphonate and Its Precursors
Established Synthetic Routes to Benzylphosphonates
The formation of the C-P bond in benzylphosphonates is a cornerstone of organophosphorus chemistry. Several reliable methods have been developed, with the Michaelis-Arbuzov and Michaelis-Becker reactions being the most traditional. More contemporary methods often involve transition metal catalysis, offering milder reaction conditions and broader substrate scope.
Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Formation
The Michaelis-Arbuzov reaction, discovered by August Michaelis and further explored by Aleksandr Arbuzov, is the most widely employed method for the synthesis of phosphonate esters. nih.govresearchgate.net The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through a quasi-phosphonium salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the desired phosphonate ester and a new alkyl halide. google.com
The general mechanism for the Michaelis-Arbuzov reaction is as follows:
Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the benzyl (B1604629) halide, displacing the halide and forming a benzyltrialkoxyphosphonium salt.
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium (B103445) salt in an SN2 reaction. This step results in the formation of the pentavalent phosphonate ester and an alkyl halide byproduct.
For the synthesis of benzylphosphonates, the reaction is typically carried out by heating a mixture of a benzyl halide and a trialkyl phosphite. wikipedia.org The reactivity of the benzyl halide is a crucial factor, with benzyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. jk-sci.com A significant drawback of the classical Arbuzov reaction is the requirement for high temperatures, often in the range of 120-160 °C, which can limit its applicability for substrates with sensitive functional groups. wikipedia.orgnih.gov
Alternative Phosphorylation Strategies
To circumvent the often harsh conditions of the Michaelis-Arbuzov reaction, several alternative strategies for the synthesis of benzylphosphonates have been developed.
The Michaelis-Becker reaction provides an alternative pathway that utilizes a dialkyl phosphite and a strong base to generate a phosphonate anion. This anion then displaces a halide from the benzyl halide. While this method avoids the generation of a new, potentially reactive alkyl halide byproduct, it often suffers from lower yields compared to the Arbuzov reaction. nih.gov
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative. These methods typically involve the reaction of a benzyl halide with a dialkyl phosphite (H-phosphonate) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org Catalytic systems such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like Xantphos have been shown to be effective under milder conditions than the traditional methods. organic-chemistry.org This approach offers the advantage of high efficiency and stereospecificity, making it suitable for complex and sensitive molecules.
Specific Synthesis of Diethyl 2,4,6-Trimethylbenzylphosphonate
The synthesis of this compound presents a unique challenge due to the steric hindrance created by the two ortho-methyl groups on the benzyl moiety. This steric bulk can impede the initial nucleophilic attack of the phosphite on the benzylic carbon, potentially slowing down the reaction rate and requiring more forcing conditions.
Regioselective Phosphonation Approaches
The phosphonation of 2,4,6-trimethylbenzyl halides is expected to be highly regioselective at the benzylic carbon. The SN2 mechanism of the Arbuzov and related reactions dictates that the nucleophilic phosphorus atom will attack the electrophilic carbon bearing the leaving group (the halide). The aromatic ring itself is not susceptible to this type of nucleophilic attack under these conditions. The primary consideration is not one of regioselectivity between different positions on the molecule, but rather overcoming the steric hindrance at the desired reaction site to achieve an efficient conversion.
Optimization of Reaction Conditions and Reagent Stoichiometry
Given the steric hindrance of the 2,4,6-trimethylbenzyl halide substrate, optimization of the reaction conditions is crucial for achieving a satisfactory yield of this compound.
For a thermal Michaelis-Arbuzov reaction , a higher reaction temperature and prolonged reaction time would likely be necessary compared to the synthesis of an unhindered benzylphosphonate. Using a slight excess of triethyl phosphite can help to drive the reaction to completion. The choice of solvent is also a key parameter, with higher-boiling, inert solvents being suitable for maintaining the required reaction temperature.
Lewis acid catalysis presents a promising strategy to facilitate the reaction under milder conditions. The use of a Lewis acid like zinc iodide (ZnI₂) or indium(III) bromide (InBr₃) could activate the benzyl halide towards nucleophilic attack by the triethyl phosphite, potentially allowing the reaction to proceed at a lower temperature and with a shorter reaction time. organic-chemistry.orgnih.gov
The following table presents a hypothetical set of optimized reaction conditions for the synthesis of this compound via a thermal Arbuzov reaction, based on literature precedents for sterically hindered substrates.
| Parameter | Value |
| Reactant 1 | 2,4,6-Trimethylbenzyl chloride |
| Reactant 2 | Triethyl phosphite |
| Stoichiometry (Reactant 1:Reactant 2) | 1 : 1.2 |
| Solvent | Toluene or Xylene |
| Temperature | 140-160 °C |
| Reaction Time | 12-24 hours |
| Catalyst | None (Thermal) |
| Work-up | Vacuum distillation |
| Hypothetical Yield | 60-75% |
Alternatively, a palladium-catalyzed approach could be employed, particularly if milder conditions are required. The table below outlines plausible conditions for such a synthesis.
| Parameter | Value |
| Reactant 1 | 2,4,6-Trimethylbenzyl bromide |
| Reactant 2 | Diethyl phosphite |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Catalyst | Pd(OAc)₂ / Xantphos |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 8-16 hours |
| Work-up | Column chromatography |
| Hypothetical Yield | 70-85% |
Preparation of Phosphonate Precursors and Intermediates
The successful synthesis of this compound is contingent on the availability of high-purity precursors. The key intermediates are a suitable 2,4,6-trimethylbenzyl halide and the phosphorus-containing reagent, either triethyl phosphite or diethyl phosphite.
2,4,6-Trimethylbenzyl Halides: The most common precursor, 2,4,6-trimethylbenzyl chloride, can be reliably synthesized via the chloromethylation of mesitylene (B46885) (1,3,5-trimethylbenzene). mdpi.com This reaction is typically carried out using a source of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. The corresponding 2,4,6-trimethylbenzyl bromide is also a viable precursor and is commercially available.
Triethyl Phosphite and Diethyl Phosphite: Triethyl phosphite is generally prepared by the reaction of phosphorus trichloride (B1173362) with ethanol (B145695) in the presence of a base, such as diethylaniline, to neutralize the hydrogen chloride byproduct. redalyc.org Diethyl phosphite, which exists predominantly as its phosphonate tautomer (diethyl hydrogen phosphonate), is synthesized by the reaction of phosphorus trichloride with ethanol, typically in the absence of a strong base. nih.gov It can also be produced by reacting triethyl phosphite with phosphorous acid.
The following table summarizes the key precursors and their typical synthetic routes.
| Compound Name | Structure | Typical Synthetic Route |
| 2,4,6-Trimethylbenzyl chloride | 2-(Chloromethyl)-1,3,5-trimethylbenzene | Chloromethylation of mesitylene |
| Triethyl phosphite | P(OCH₂CH₃)₃ | Reaction of PCl₃ with ethanol in the presence of a base |
| Diethyl phosphite | HP(O)(OCH₂CH₃)₂ | Reaction of PCl₃ with ethanol |
Synthesis of Substituted Benzyl Halides as Starting Materials
The primary starting material for the benzyl portion of the target molecule is 2,4,6-trimethylbenzyl chloride. The synthesis of this compound and similar substituted benzyl halides often begins with the corresponding benzylic alcohol. Research has demonstrated a highly efficient and selective method for the chlorination of benzylic alcohols.
One effective protocol involves treating the benzylic alcohol with a mixture of concentrated hydrochloric acid (HCl) and 1,4-dioxane (B91453). acgpubs.orgresearchgate.net This system serves as a potent catalyst for the substitution of the hydroxyl group with a chloride ion. The reaction is sensitive to the number and position of electron-donating groups on the aromatic ring. For substrates with multiple activating groups, such as the three methyl groups in the precursor for this compound, the reaction proceeds with high yields. acgpubs.orgresearchgate.net
In a typical procedure, 2,4,6-trimethylbenzyl alcohol is vigorously stirred at room temperature in the presence of concentrated HCl and 1,4-dioxane (e.g., in a 3:1 v/v ratio) for several hours. acgpubs.org The presence of the electron-donating methyl groups on the phenyl ring promotes the formation of a stable benzylic carbocation intermediate, facilitating the nucleophilic attack by the chloride ion and leading to a high conversion rate. acgpubs.orgresearchgate.net This method is notable for its mild conditions and high selectivity, providing the desired benzyl chloride in excellent yields. acgpubs.org
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,4,6-Trimethylbenzyl alcohol | Conc. HCl / 1,4-Dioxane | 5 hours | Room Temperature | 90% |
Development of High-Yielding Phosphite Precursors
The phosphorus component of this compound is derived from a phosphite precursor, most commonly diethyl phosphite ((C₂H₅O)₂P(O)H). The purity and yield of this reagent are critical for the success of the subsequent phosphonate synthesis. While several methods exist for its preparation, a particularly effective process involves the reaction of triethyl phosphite with phosphorous acid. google.com
This improved process is designed to produce high-quality diethyl phosphite with low acidity, which is suitable for use as an intermediate without requiring further distillation. google.com The reaction involves heating phosphorous acid and then adding a molar excess of triethyl phosphite. The use of an excess of triethyl phosphite is crucial for achieving a product with low acidity and high purity. google.com
The reaction can be summarized as: 2 (C₂H₅O)₃P + H₃PO₃ → 3 (C₂H₅O)₂P(O)H
By carefully controlling the molar ratio of reactants and the reaction temperature, this process can achieve yields of approximately 100% based on the phosphorous acid, with the final product having a purity greater than 95%. google.com An alternative high-yield method utilizes the by-product generated during the production of triethyl phosphite, which is then reacted with phosphorous acid. This approach is also reported to produce diethyl phosphite with high purity and yield. patsnap.com
| Reactants | Molar Ratio (Triethyl phosphite : Phosphorous acid) | Temperature | Reaction Time | Purity | Yield (based on H₃PO₃) |
|---|---|---|---|---|---|
| Triethyl phosphite, Phosphorous acid | ~2.15 : 1 | 95 °C | 4 hours | 97.9% | ~100% |
The final step in synthesizing this compound is the Michaelis-Arbuzov reaction. organic-chemistry.org In this reaction, the prepared 2,4,6-trimethylbenzyl chloride is reacted with a phosphite, such as triethyl phosphite. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic benzylic carbon of the benzyl chloride, displacing the chloride ion. A subsequent dealkylation of the resulting phosphonium salt, typically by the displaced halide ion, yields the final stable phosphonate ester. organic-chemistry.org This reaction is a well-established and versatile method for forming C-P bonds and is highly effective for producing a wide range of phosphonates, including the target compound. researchgate.netorganic-chemistry.org
Reaction Chemistry and Transformational Pathways Involving Diethyl 2,4,6 Trimethylbenzylphosphonate
The Horner-Wadsworth-Emmons (HWE) Olefination Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the formation of alkenes from aldehydes and ketones. wikipedia.orgconicet.gov.aralfa-chemistry.com This reaction involves the use of a phosphonate (B1237965) carbanion, which is typically generated by treating a phosphonate ester with a base. wikipedia.orgorganic-chemistry.org The resulting carbanion then reacts with a carbonyl compound to yield an alkene, with the stereochemical outcome often favoring the formation of the (E)-isomer. wikipedia.orgwikipedia.org
Role of Diethyl 2,4,6-Trimethylbenzylphosphonate as a Stabilized Phosphonate Carbanion Reagent
In the context of the HWE reaction, this compound would serve as the precursor to the stabilized phosphonate carbanion. The methylene (B1212753) group adjacent to the phosphonate and the 2,4,6-trimethylbenzyl ring is acidic and can be deprotonated by a suitable base to form the reactive carbanion. The stability of this carbanion is attributed to the delocalization of the negative charge onto the phosphonate group.
Reactivity with Aldehydes and Ketones
Generally, phosphonate carbanions exhibit good reactivity towards a wide range of aldehydes and ketones. wikipedia.org However, the specific reactivity of the carbanion derived from this compound with various carbonyl compounds has not been specifically documented. Kinetic studies on the reaction between substituted benzyl (B1604629) phosphonates and substituted benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on both aromatic rings. arkat-usa.org Electron-withdrawing groups on the benzaldehyde (B42025) accelerate the reaction. arkat-usa.org
Influence of Steric Hindrance from the Trimethylbenzyl Moiety on Reaction Outcomes
The 2,4,6-trimethylbenzyl group in this compound introduces significant steric bulk around the reactive center. Steric hindrance is a known factor that can influence the rate and stereoselectivity of the HWE reaction. mdpi.com In reactions involving sterically hindered phosphonates or carbonyl compounds, forcing conditions may be required, and yields can be low. rsc.org For instance, attempts to prepare sterically hindered stilbenes from a benzylphosphonate derived from 3,5-dimethylphenol (B42653) and aryl ketones resulted in the formation of chalcones instead of the expected stilbenes, highlighting the impact of steric hindrance on the reaction pathway. rsc.org The precise effect of the 2,4,6-trimethylbenzyl moiety on the stereochemical outcome and reaction efficiency of the HWE reaction remains an area for specific investigation.
Derivatization and Functionalization Reactions
The derivatization of phosphonates can lead to a diverse range of compounds with various applications. Common derivatization strategies for phosphonates, particularly α-hydroxyphosphonates, include acylation and silylation of the hydroxyl group. nih.govmdpi.com
Generation of α-Trimethylsilyloxyphosphonate Derivatives
The generation of α-trimethylsilyloxyphosphonate derivatives from this compound would first require the introduction of a hydroxyl group at the α-position to form the corresponding α-hydroxyphosphonate. This is typically achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. mdpi.com
Catalytic Silylation of α-Hydroxyphosphonates
Once the α-hydroxyphosphonate is formed, the hydroxyl group can be silylated to yield the α-trimethylsilyloxyphosphonate derivative. Various methods for the O-silylation of α-hydroxyphosphonates have been developed, often employing silylating agents in the presence of a catalyst. While specific examples involving α-hydroxyphosphonates derived from this compound are not available, general methodologies for the silylation of other α-hydroxy-benzylphosphonates have been reported. These methods can involve the use of acyl chlorides as reagents. mdpi.com The reactivity and efficiency of these silylation reactions can be influenced by the steric environment around the hydroxyl group. mdpi.com
Exploration of Synthon Potential as Masked Acyl Anions
The concept of umpolung, or the inversion of polarity, is a powerful strategy in organic synthesis. wikipedia.orgethz.chnih.gov this compound, upon deprotonation of the benzylic methylene group, can be envisioned as a synthon for a masked acyl anion. This is because the phosphonate-stabilized carbanion, which is nucleophilic, represents a reversal of the typical electrophilic character of a carbonyl carbon.
The generation of the carbanion at the benzylic position is readily achieved through the use of a strong base. This nucleophilic species can then react with various electrophiles. For this to be a true masked acyl anion, a subsequent transformation that converts the phosphonate group into a carbonyl group is required. One conceptual pathway involves the reaction of the phosphonate carbanion with an aldehyde to form an α-hydroxyphosphonate via a Pudovik-type reaction. wikipedia.orgmdpi.comnih.gov Subsequent oxidation of the hydroxyl group and cleavage of the C-P bond could, in principle, yield a carboxylic acid derivative, thus realizing the acyl anion equivalence.
Another potential route involves the olefination of the phosphonate carbanion with an enamine, which can be subsequently hydrolyzed to a ketone. wikipedia.org While direct oxidation of the benzylic phosphonate to a benzaldehyde derivative is not a standard transformation, the reactivity of the benzylic position in related systems suggests that under specific oxidative conditions, this might be a plausible, albeit challenging, conversion. lakeland.edufrontiersin.orgrsc.orgresearchgate.net
Reactions at the Benzyl Methylene Position
The most well-documented reaction involving the benzyl methylene position of benzylphosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comwikipedia.org This reaction provides a highly efficient and stereoselective method for the synthesis of alkenes. The process is initiated by the deprotonation of the methylene group adjacent to the phosphorus atom, which is rendered acidic by the electron-withdrawing phosphonate group.
The reaction proceeds via the following steps:
Deprotonation: A suitable base, such as sodium hydride or an alkoxide, abstracts a proton from the benzyl methylene group to form a resonance-stabilized phosphonate carbanion.
Nucleophilic Addition: The carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate, which rearranges to a four-membered oxaphosphetane.
Elimination: The oxaphosphetane intermediate then collapses, yielding the desired alkene and a water-soluble phosphate (B84403) byproduct.
The steric hindrance imposed by the 2,4,6-trimethyl substitution on the benzene (B151609) ring is expected to influence the rate of both the deprotonation and the subsequent nucleophilic attack. The bulky nature of the mesityl group may hinder the approach of the base and the electrophile. Kinetic studies on substituted benzylphosphonates have shown that electron-donating groups, such as the methyl groups in this case, can decrease the acidity of the benzylic protons and thus slow down the deprotonation step. arkat-usa.org However, the increased nucleophilicity of the resulting carbanion could partially offset this effect. The HWE reaction generally favors the formation of (E)-alkenes, and the steric bulk of the mesityl group would likely enhance this stereoselectivity. mdpi.comnih.govnih.govalfa-chemistry.com
| Aldehyde | Base | Solvent | Expected Major Product (Alkene) | Expected Stereoselectivity |
|---|---|---|---|---|
| Benzaldehyde | NaH | THF | 2,4,6-Trimethylstilbene | Predominantly (E) |
| Cyclohexanecarboxaldehyde | NaOEt | Ethanol (B145695) | 1-Cyclohexyl-2-(2,4,6-trimethylphenyl)ethene | Predominantly (E) |
| Propanal | KHMDS | THF | 1-(2,4,6-Trimethylphenyl)prop-1-ene | Predominantly (E) |
Transformations of the Phosphonate Ester Groups
The diethyl phosphonate ester groups in this compound are susceptible to several transformations, primarily hydrolysis and dealkylation.
Hydrolysis: The ester groups can be hydrolyzed under both acidic and basic conditions to yield the corresponding phosphonic acid.
Acid-catalyzed hydrolysis: Treatment with strong aqueous acids, such as hydrochloric acid, at elevated temperatures will lead to the stepwise hydrolysis of the two ethyl groups. The rate of hydrolysis can be influenced by the steric bulk of the substituents. wikipedia.orgarkat-usa.org
Base-catalyzed hydrolysis: Saponification with an aqueous base, such as sodium hydroxide, will typically result in the hydrolysis of one ester group to form the corresponding sodium ethyl phosphonate salt. Cleavage of the second ester group under basic conditions is generally more difficult.
Dealkylation: Selective removal of the ethyl groups without affecting other functionalities can be achieved using specific reagents. The McKenna reaction, which employs bromotrimethylsilane (B50905) (BTMS), is a common method for the dealkylation of phosphonate esters under mild conditions. The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid upon workup.
| Reaction | Reagents | Product |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl, H₂O, Heat | 2,4,6-Trimethylbenzylphosphonic acid |
| Base Hydrolysis (partial) | 1. NaOH (aq), Heat; 2. H₃O⁺ | Ethyl 2,4,6-trimethylbenzylphosphonate |
| Dealkylation (McKenna Reaction) | 1. Bromotrimethylsilane (BTMS); 2. H₂O | 2,4,6-Trimethylbenzylphosphonic acid |
Mechanistic Investigations and Stereochemical Control in Phosphonate Reactions
Kinetic Studies of Phosphonate-Mediated Reactions
Kinetic analyses of the Horner-Wadsworth-Emmons (HWE) reaction provide fundamental insights into its progression and the factors governing its efficiency. These studies are crucial for optimizing reaction conditions and understanding the nuanced interplay of reactants.
The HWE reaction commences with the rapid deprotonation of the phosphonate (B1237965) to generate a nucleophilic carbanion. wikipedia.org The subsequent steps, however, are the subject of detailed kinetic scrutiny to identify the rate-determining step (RDS). For HWE reactions, the nucleophilic addition of the phosphonate carbanion to the carbonyl compound is often considered the rate-limiting step. wikipedia.org However, other studies propose that the formation of the oxaphosphetane intermediate is the RDS. nrochemistry.com
Kinetic studies specifically involving substituted benzyl (B1604629) phosphonates and benzaldehydes have found that the formation of an intermediate is the rate-determining step. arkat-usa.org Large negative entropy values from these studies support a mechanism involving a constrained, cyclic four-membered intermediate structure. arkat-usa.org The data suggest that the P-O bond is being formed in this rate-determining step, leading directly to a pentacoordinated intermediate. arkat-usa.org
The electronic nature of substituents on both the benzylphosphonate and the aromatic aldehyde significantly influences the rate of the HWE reaction. Kinetic investigations have systematically quantified these effects. arkat-usa.org
For substituents on the benzaldehyde (B42025), a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. arkat-usa.org These groups increase the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the phosphonate carbanion. arkat-usa.org
| Reactant | Substituent Type | Effect on Reaction Rate |
|---|---|---|
| Benzaldehyde | Electron-Withdrawing (e.g., -NO2, -Cl) | Increases |
| Electron-Donating (e.g., -CH3, -OCH3) | Decreases | |
| Benzylphosphonate | Electron-Withdrawing (e.g., -NO2, -Cl) | Increases |
| Electron-Donating (e.g., -CH3) | Decreases |
Elucidation of Reaction Mechanisms
The mechanism of the HWE reaction is a well-studied cascade of intermediates, culminating in the formation of an alkene. Understanding this pathway is key to controlling the stereochemical outcome of the reaction.
The generally accepted mechanism for the HWE reaction proceeds through several key intermediates. slideshare.net
Phosphonate Carbanion (Ylide) Formation : The reaction is initiated by a base, which abstracts an acidic α-proton from the phosphonate ester, creating a phosphonate-stabilized carbanion, also known as a phosphorus ylide. youtube.combrainly.com
Nucleophilic Addition : This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. brainly.comyoutube.com
Betaine (B1666868) Intermediate : The nucleophilic addition leads to the formation of a tetrahedral, betaine-like intermediate. brainly.com
Oxaphosphetane Formation : The oxygen anion of the betaine intermediate then attacks the electrophilic phosphorus atom in an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com
The oxaphosphetane is a crucial, albeit transient, intermediate in the HWE reaction pathway. youtube.com Its formation and subsequent decomposition directly lead to the final alkene product. The mechanism is similar to that of the Wittig reaction. organic-chemistry.orgalfa-chemistry.com
The formation of the oxaphosphetane is often reversible. youtube.com The stereochemistry of the final alkene is largely determined by the thermodynamics of the intermediates and the kinetics of the elimination step. organic-chemistry.org The oxaphosphetane decomposes through a syn-elimination process, where the P-C and C-O bonds break in a concerted or near-concerted fashion. researchgate.net This decomposition yields the desired alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed from the reaction mixture. organic-chemistry.org The use of phosphonates with electron-withdrawing groups can accelerate the elimination of the oxaphosphetane. wikipedia.org
Distinct from the elimination pathway of the HWE reaction, phosphonates can also undergo rearrangement reactions, most notably the wikipedia.orgnrochemistry.com-Phospha-Brook rearrangement. mdpi.com This process serves as a powerful method for generating α-oxygenated carbanions. elsevierpure.com
The rearrangement involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom within an α-hydroxyphosphonate precursor. elsevierpure.comresearchgate.net This migration is typically facilitated by a base and results in the formation of an α-phosphonyloxy carbanion. researchgate.net This umpolung (polarity reversal) strategy transforms the carbon that was initially attached to the phosphorus into a nucleophilic center. mdpi.comacs.org The generated carbanion can then participate in various subsequent addition reactions. elsevierpure.com This pathway highlights the diverse reactivity of phosphonate compounds beyond direct olefination. researchgate.net
Stereoselectivity in Olefin Formation
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction, resulting in the formation of either the E (trans) or Z (cis) olefin, is a critical aspect of its utility in synthesis. The reaction typically favors the formation of the thermodynamically more stable E-alkene. wikipedia.orgalfa-chemistry.com This preference is governed by a complex interplay of factors related to the structure of the reactants and the reaction conditions.
The E/Z selectivity of the Horner-Wadsworth-Emmons reaction is not absolute and can be influenced by several key factors. Understanding these factors is crucial for controlling the stereochemical outcome of the reaction. For a phosphonate such as diethyl 2,4,6-trimethylbenzylphosphonate, the steric bulk of the trimethylbenzyl group is expected to play a significant role in directing the stereoselectivity.
Key factors influencing E/Z selectivity include:
Structure of the Phosphonate: The nature of the substituents on the phosphonate reagent can have a profound impact on stereoselectivity. In the case of this compound, the bulky 2,4,6-trimethylbenzyl group would likely increase the steric hindrance around the phosphonate carbanion, which can influence the approach to the aldehyde and the relative energies of the transition states leading to the E and Z isomers.
Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone also plays a crucial role. Reactions with sterically hindered aldehydes tend to show higher E-selectivity. wikipedia.org
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable E-isomer by allowing for the equilibration of intermediates. wikipedia.org
Nature of the Base and Counterion: The choice of base and the associated metal counterion (e.g., Li+, Na+, K+) can significantly affect the E/Z ratio. Lithium salts are known to promote higher E-selectivity compared to potassium salts. wikipedia.org
Solvent: The polarity and solvating ability of the solvent can influence the aggregation of intermediates and the stability of transition states, thereby affecting the stereochemical outcome.
Table 1: Illustrative E/Z Ratios for the Reaction of this compound with a Model Aldehyde under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Hypothetical E/Z Ratio |
|---|---|---|---|---|
| 1 | NaH | THF | 25 | 90:10 |
| 2 | NaH | THF | -78 | 85:15 |
| 3 | KHMDS | THF | -78 | 70:30 |
| 4 | LiHMDS | THF | -78 | 95:5 |
This table is for illustrative purposes only and does not represent actual experimental data.
The stereochemical outcome of the HWE reaction is determined by the relative energies of the diastereomeric transition states leading to the E and Z alkenes. The reaction proceeds through the formation of an initial adduct between the phosphonate carbanion and the carbonyl compound, which then forms a cyclic oxaphosphetane intermediate. The elimination of a dialkyl phosphate from this intermediate yields the alkene. wikipedia.org
The generally accepted mechanism suggests that the initial addition of the phosphonate carbanion to the aldehyde can lead to two diastereomeric intermediates, erythro and threo. These intermediates can then form syn- and anti-oxaphosphetanes. It is the relative rates of formation and decomposition of these oxaphosphetanes that dictate the final E/Z ratio of the alkene product. For most standard HWE reactions, the pathway leading to the E-alkene is kinetically and thermodynamically favored.
In the case of this compound, the bulky trimethylbenzyl group would be expected to create significant steric interactions in the transition states. A conformational analysis would likely show that the transition state leading to the E-isomer allows for the bulky groups to be positioned further apart, thus minimizing steric strain and lowering the activation energy for this pathway. Computational studies on similar systems have shown that the transition state leading to the trans-olefin is more stable than the one leading to the cis-olefin.
Fine-tuning the stereochemical outcome of the HWE reaction can be achieved through the careful selection of reagents and solvents. This optimization is crucial for the synthesis of complex molecules where a specific isomer is required.
Reagent Modification: While the parent phosphonate for this discussion is fixed, it is important to note that modifications to the phosphonate ester groups can dramatically alter stereoselectivity. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like 2,2,2-trifluoroethyl, can reverse the typical selectivity to favor the formation of Z-alkenes. youtube.com This is attributed to an acceleration of the elimination step from the kinetically favored intermediate.
Base and Solvent Systems: The choice of base and solvent is a powerful tool for controlling stereoselectivity. As illustrated in the hypothetical data in Table 1, strongly dissociating conditions with potassium bases and crown ethers can sometimes favor the formation of the Z-isomer. youtube.com Conversely, the use of lithium or sodium bases in ethereal solvents like THF generally enhances the formation of the E-isomer. The addition of Lewis acids can also influence the stereochemical course of the reaction.
For a sterically demanding substrate like this compound, it is anticipated that achieving high E-selectivity would be the more facile outcome under standard HWE conditions. Overcoming this intrinsic preference to produce the Z-isomer would likely require the application of specialized conditions, such as the Still-Gennari protocol, although the efficacy of such methods with this particular phosphonate would need to be determined experimentally.
Advanced Spectroscopic and Analytical Methodologies for Complex Phosphonate Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P.
A combination of ¹H, ¹³C, and ³¹P NMR spectra allows for a complete assignment of the atoms in Diethyl 2,4,6-trimethylbenzylphosphonate. While specific experimental data for this exact molecule is not widely published, a detailed prediction can be made based on data from analogous compounds such as diethyl benzylphosphonate and mesitylene (B46885). rsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl groups, the benzylic methylene (B1212753) protons, the aromatic protons, and the methyl groups on the benzene (B151609) ring. The benzylic protons (P-CH₂) are anticipated to appear as a doublet due to coupling with the phosphorus nucleus. The ethoxy (-OCH₂CH₃) protons will present as a quartet for the methylene group coupled to the methyl triplet. Due to the symmetry of the 2,4,6-trimethylbenzyl (mesityl) group, the two aromatic protons are chemically equivalent and should appear as a singlet. Likewise, the six protons of the two methyl groups at positions 2 and 6 are equivalent, appearing as one singlet, while the three protons of the methyl group at position 4 will appear as a separate singlet.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. The carbon atoms of the ethyl groups, the benzylic carbon, and the distinct carbons of the trimethyl-substituted aromatic ring will be visible. Crucially, many of these signals will exhibit splitting due to coupling with the phosphorus nucleus (J-coupling), providing valuable connectivity information. For instance, the benzylic carbon (P-CH₂) is expected to show a large one-bond coupling constant (¹JCP), while the aromatic carbons will show smaller two- and three-bond couplings. rsc.org The high symmetry of the mesityl group results in fewer aromatic signals than a less substituted ring. chemicalbook.comdocbrown.info
³¹P NMR Spectroscopy: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the typical range for phosphonates. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. In proton-coupled ³¹P spectra, this signal would be split by the adjacent benzylic and methylene protons. However, it is commonly recorded with proton decoupling, resulting in a sharp singlet. The predicted chemical shift would be similar to that of diethyl benzylphosphonate, which is approximately 25.9 ppm. rsc.org
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectral Data for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| P-CH₂ | ¹H | ~3.2 | Doublet (d) | ²JHP ≈ 22 |
| -OCH₂CH₃ | ¹H | ~4.0 | Multiplet (m) | ³JHH ≈ 7 |
| -OCH₂CH₃ | ¹H | ~1.2 | Triplet (t) | ³JHH ≈ 7 |
| Aromatic-H | ¹H | ~6.8 | Singlet (s) | - |
| Ar-CH₃ (2,6 positions) | ¹H | ~2.3 | Singlet (s) | - |
| Ar-CH₃ (4 position) | ¹H | ~2.2 | Singlet (s) | - |
| P-CH₂ | ¹³C | ~34 | Doublet (d) | ¹JCP ≈ 138 |
| -OCH₂CH₃ | ¹³C | ~62 | Doublet (d) | ²JCP ≈ 7 |
| -OCH₂CH₃ | ¹³C | ~16 | Doublet (d) | ³JCP ≈ 6 |
| Aromatic C (ipso-CH₂) | ¹³C | ~128 | Doublet (d) | ²JCP ≈ 8 |
| Aromatic C (ipso-CH₃) | ¹³C | ~137 | Singlet (s) | - |
| Aromatic C-H | ¹³C | ~129 | Singlet (s) | - |
| Ar-CH₃ (2,6 positions) | ¹³C | ~21 | Singlet (s) | - |
| Ar-CH₃ (4 position) | ¹³C | ~20 | Singlet (s) | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a key COSY correlation would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethyl groups, confirming the ethoxy fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This technique would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the benzylic proton signal at ~3.2 ppm and the benzylic carbon signal at ~34 ppm.
A correlation from the benzylic protons (P-CH₂) to the phosphorus atom (in a ¹H-³¹P HMBC) and to the ipso-carbon of the aromatic ring.
Correlations from the ethoxy methylene protons (-OCH₂) to the phosphorus atom, confirming the P-O-C linkage.
Correlations from the aromatic methyl protons to the aromatic ring carbons, confirming their positions.
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate restricted rotation around the P-C bond connecting the phosphonate (B1237965) group to the sterically hindered 2,4,6-trimethylbenzyl group. At low temperatures, the rotation might slow sufficiently to make the two benzylic protons or the two methylene protons of an ethyl group diastereotopic, leading to the splitting of their respective signals. By analyzing the changes in the spectra as a function of temperature, thermodynamic parameters for this rotational barrier could be determined.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
IR spectroscopy is highly effective for identifying key functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. Data from related diethyl phosphonate compounds helps in assigning these bands. chemicalbook.comnih.govnist.gov
Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| P=O | Stretch | 1230 - 1260 | Strong |
| P-O-C | Asymmetric Stretch | 1020 - 1050 | Strong |
| C-O-C | Asymmetric Stretch | 1160 - 1170 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
The strong absorption band around 1250 cm⁻¹ is highly characteristic of the P=O (phosphoryl) group stretch. The presence of strong bands in the 1020-1050 cm⁻¹ region is indicative of the P-O-C linkages. Aliphatic and aromatic C-H stretching vibrations are also clearly identifiable. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.
P=O Symmetric Stretch: This vibration is also Raman active and can be used to corroborate the IR data.
P-C Backbone Vibrations: The stretching of the phosphorus-carbon bond would also be observable.
The most intense bands in the Raman spectra of similar aromatic phosphonates correspond to the υ1(P–O) and υ1(C–O) modes. copernicus.org This complementary analysis strengthens the structural confirmation by providing a more complete picture of the molecule's vibrational modes.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry stands as a cornerstone in the analytical arsenal (B13267) for the structural elucidation of organophosphorus compounds, providing invaluable insights into their molecular weight and intrinsic structural features. In the case of this compound, mass spectrometric techniques are pivotal for confirming its molecular identity and for unraveling the pathways through which it fragments upon ionization. This data is critical for the unambiguous identification of the compound in complex matrices and for verifying the outcomes of synthetic procedures.
The molecular formula of this compound is C₁₄H₂₃O₃P. The nominal mass is calculated to be 270 g/mol . Upon ionization in a mass spectrometer, typically through techniques such as electrospray ionization (ESI) or electron ionization (EI), the molecule will form a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), the detection of which allows for the direct determination of its molecular weight.
The fragmentation of this compound is expected to follow predictable pathways characteristic of phosphonate esters and substituted benzyl (B1604629) compounds. Key fragmentation routes would likely involve the cleavage of the P-C bond, the loss of the ethyl groups from the phosphonate moiety, and fragmentations within the trimethylbenzyl group. A plausible primary fragmentation step is the cleavage of the bond between the phosphorus atom and the benzylic carbon, leading to the formation of a stable tropylium-like ion derived from the 2,4,6-trimethylbenzyl moiety. Other significant fragmentation pathways may include the sequential loss of ethylene (B1197577) molecules (C₂H₄) from the diethyl phosphonate group through McLafferty-type rearrangements.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike standard mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure m/z values to several decimal places. This high level of precision allows for the calculation of the exact mass of the molecule and its fragments, which can then be used to deduce their elemental formulas with a high degree of confidence.
For this compound (C₁₄H₂₃O₃P), the theoretical exact mass of the neutral molecule can be calculated. This precise mass measurement is instrumental in distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound and Key Fragments
| Species | Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | [C₁₄H₂₃O₃P]⁺ | 270.1385 |
| [M+H]⁺ | [C₁₄H₂₄O₃P]⁺ | 271.1463 |
| [M+Na]⁺ | [C₁₄H₂₃O₃PNa]⁺ | 293.1282 |
| [C₁₀H₁₃]⁺ | [C₁₀H₁₃]⁺ | 133.1017 |
| [C₈H₉]⁺ | [C₈H₉]⁺ | 105.0704 |
| [P(O)(OC₂H₅)₂]⁺ | [C₄H₁₀O₃P]⁺ | 137.0368 |
| Note: This table is generated based on theoretical calculations and common fragmentation patterns of similar compounds. |
Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful method for real-time reaction monitoring and the assessment of product purity in the synthesis of this compound.
The synthesis of phosphonates often involves multi-step procedures where the formation of intermediates and by-products is common. Mass spectrometry allows chemists to track the progress of the reaction by monitoring the disappearance of starting materials and the appearance of the desired product. For example, in a typical Arbuzov reaction for the synthesis of a benzylphosphonate, a trialkyl phosphite (B83602) is reacted with a benzyl halide. Reaction monitoring by MS would involve observing the consumption of the starting materials and the emergence of the peak corresponding to the molecular ion of the this compound product.
Furthermore, mass spectrometry is crucial for the purity assessment of the final product. By analyzing the mass spectrum of the synthesized compound, one can identify the presence of any residual starting materials, intermediates, or side-products. The high sensitivity of MS allows for the detection of even trace amounts of impurities, which is critical for ensuring the quality of the final compound. For instance, the presence of unreacted triethyl phosphite or the corresponding benzyl halide could be readily detected. In the synthesis of related phosphonates, LC-MS/MS has been effectively used for the sensitive determination of the target compounds and potential impurities. nih.gov The use of ambient ionization techniques, such as the Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, can provide near-instantaneous analysis of reaction mixtures without the need for extensive sample preparation, thereby significantly accelerating the optimization of synthetic protocols. waters.com
Derivatization and Structural Analogues of Diethyl 2,4,6 Trimethylbenzylphosphonate
Synthesis and Reactivity of Modified Benzyl (B1604629) Moieties
The aromatic ring of the benzyl group serves as a scaffold for introducing various substituents, allowing for a systematic study of electronic and steric effects on the reactivity of the adjacent phosphonate (B1237965) carbanion.
The synthesis of benzylphosphonate derivatives with varied electronic properties on the aromatic ring can be achieved through several established methods. A primary route is the Michaelis-Arbuzov reaction, which involves the reaction of a substituted benzyl halide with triethyl phosphite (B83602). Alternatively, modern cross-coupling techniques, such as palladium-catalyzed reactions between benzyl halides and H-phosphonate diesters, offer an efficient method for forming the crucial carbon-phosphorus bond. researchgate.net
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring significantly alters the stability and nucleophilicity of the phosphonate carbanion generated upon deprotonation.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO₂), cyano (–CN), or trifluoromethyl (–CF₃) groups decrease the electron density on the benzyl ring. This inductively stabilizes the negative charge of the benzylic carbanion, making the corresponding proton more acidic and easier to remove. However, the increased stability of the carbanion also leads to decreased nucleophilicity, which can slow the rate of its addition to a carbonyl compound in the HWE reaction. wikipedia.org
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃) or dimethylamino (–N(CH₃)₂) groups increase the electron density on the ring. This destabilizes the adjacent carbanion, making the phosphonate less acidic. While the formation of the carbanion may require stronger bases, the resulting nucleophile is more reactive and will typically react faster with aldehydes and ketones.
The following table summarizes the expected effects of these substituents on the properties of the phosphonate carbanion.
| Substituent on Aromatic Ring | Type | Effect on Carbanion Stability | Effect on Carbanion Nucleophilicity |
| -NO₂ | Electron-Withdrawing (EWG) | Increased | Decreased |
| -CN | Electron-Withdrawing (EWG) | Increased | Decreased |
| -H | Neutral | Baseline | Baseline |
| -OCH₃ | Electron-Donating (EDG) | Decreased | Increased |
| -N(CH₃)₂ | Electron-Donating (EDG) | Decreased | Increased |
This table illustrates the general electronic trends of substituents on the reactivity of benzylphosphonate carbanions.
The parent compound, Diethyl 2,4,6-Trimethylbenzylphosphonate, is already sterically hindered due to the three methyl groups on the aromatic ring. These groups ortho and para to the benzylic carbon create a crowded environment that influences the approach of the phosphonate carbanion to the carbonyl electrophile during the HWE reaction. wikipedia.org
Further increasing the steric bulk by replacing the methyl groups with larger alkyl groups (e.g., isopropyl, tert-butyl) would be expected to have several consequences:
Decreased Reaction Rate: The increased steric hindrance would impede the nucleophilic attack of the phosphonate carbanion on the aldehyde or ketone, slowing down the rate-limiting step of the HWE reaction. wikipedia.org
Influence on Stereoselectivity: The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the intermediate oxaphosphetanes. nrochemistry.com Increased steric bulk on the benzyl group could create a stronger preference for a specific orientation in the transition state, potentially enhancing the E/Z selectivity of the resulting alkene. The steric hindrance of the phosphonate plays a critical role in the reaction's stereochemical course. wikipedia.org
Alterations to the Phosphonate Ester Groups
Modifying the dialkyl phosphonate portion of the molecule provides another avenue to control the reagent's reactivity and, most importantly, the stereoselectivity of the olefination reaction.
The synthesis of various dialkyl 2,4,6-trimethylbenzylphosphonates is most commonly accomplished via the Michaelis-Arbuzov reaction. This involves treating 2,4,6-trimethylbenzyl chloride or bromide with the corresponding trialkyl phosphite. By selecting the appropriate phosphite, a range of phosphonate esters can be prepared.
The general reaction is as follows: 2,4,6-(CH₃)₃C₆H₂CH₂Br + P(OR)₃ → 2,4,6-(CH₃)₃C₆H₂CH₂P(O)(OR)₂ + RBr
The following table outlines the reactants needed for the synthesis of different phosphonate analogues.
| Desired Phosphonate Analogue | Required Trialkyl Phosphite |
| Dimethyl 2,4,6-Trimethylbenzylphosphonate | Trimethyl phosphite (P(OCH₃)₃) |
| Diisopropyl 2,4,6-Trimethylbenzylphosphonate | Triisopropyl phosphite (P(OCH(CH₃)₂)₃) |
| Dibutyl 2,4,6-Trimethylbenzylphosphonate | Tributyl phosphite (P(O(CH₂)₃CH₃)₃) |
This table shows the necessary starting materials for synthesizing various dialkyl 2,4,6-trimethylbenzylphosphonate analogues via the Michaelis-Arbuzov reaction.
The nature of the alkyl groups (R) on the phosphonate ester has a profound impact on the stereochemical outcome of the HWE reaction. While standard HWE reactions with simple dialkyl phosphonates typically yield (E)-alkenes with high selectivity, modifying the ester groups can shift this preference. nrochemistry.comorganic-chemistry.org
Steric Effects: Increasing the size of the ester groups from methyl to ethyl to isopropyl introduces greater steric bulk around the phosphorus center. This steric hindrance can influence the formation and subsequent collapse of the oxaphosphetane intermediates, thereby affecting the E/Z ratio of the product alkene. While the standard HWE reaction strongly favors the (E)-alkene, the degree of selectivity can be modulated by the ester group's size.
Electronic Effects and Stereocontrol: A more dramatic effect on stereocontrol is observed when the ester groups are replaced with strongly electron-withdrawing moieties. The Still-Gennari modification of the HWE reaction utilizes phosphonates with bis(2,2,2-trifluoroethyl) ester groups. nrochemistry.com The high electronegativity of these groups accelerates the elimination of the oxaphosphetane intermediate, leading to a kinetic product distribution that strongly favors the (Z)-alkene. nrochemistry.comnih.gov Similarly, the Ando modification uses diaryl phosphonates to achieve high Z-selectivity, which is attributed to both steric and electronic effects. researchgate.net
The expected trend for simple alkyl esters on the stereoselectivity of the HWE reaction is summarized below.
| Ester Group (R in -P(O)(OR)₂) | Relative Steric Bulk | Expected Predominant Isomer | Notes |
| Methyl (-CH₃) | Small | (E) | High E-selectivity is typical. nrochemistry.com |
| Ethyl (-CH₂CH₃) | Medium | (E) | Standard reagent, high E-selectivity. wikipedia.org |
| Isopropyl (-CH(CH₃)₂) | Large | (E) | Increased steric bulk may slightly alter the E/Z ratio but still favors E. |
| 2,2,2-Trifluoroethyl (-CH₂CF₃) | Medium | (Z) | Electron-withdrawing nature kinetically favors Z-alkene formation (Still-Gennari conditions). nrochemistry.comnih.gov |
This table outlines the influence of different phosphonate ester groups on the stereochemical outcome of the Horner-Wadsworth-Emmons reaction.
Catalytic Approaches in Phosphonate Synthesis and Transformations
Lewis Acid Catalysis in Phosphonate (B1237965) Chemistry
Lewis acids are effective catalysts for a variety of transformations in phosphonate chemistry, primarily by activating either the phosphorus reagent or the electrophilic partner.
Aluminum trifluoromethanesulfonate, or aluminum triflate [Al(OTf)₃], has emerged as a potent and recyclable Lewis acid catalyst. researchgate.net It is noted for being a strong, stable, water-tolerant, and oxophilic Lewis acid. researchgate.net One of its significant applications is in the efficient silylation of α-hydroxyphosphonates. researchgate.netsemanticscholar.org
The reaction involves treating an α-hydroxyphosphonate with hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of Al(OTf)₃. This process typically occurs under solvent-free conditions at room temperature, leading to the corresponding α-trimethylsilyloxyphosphonates in high yields. researchgate.netsemanticscholar.org The catalyst's tolerance to water simplifies handling, and its stability allows for recovery and reuse without significant loss of activity, aligning with the principles of green chemistry. researchgate.net The general applicability of this catalytic system extends to the silylation of various alcohols and phenols. semanticscholar.org
Table 1: Al(OTf)₃-Catalyzed Silylation of α-Hydroxyphosphonates with HMDS The following table presents representative data on the efficiency of Al(OTf)₃ in the synthesis of α-trimethylsilyloxyphosphonates.
| Entry | Substrate (α-Hydroxyphosphonate) | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Diethyl (hydroxy(phenyl)methyl)phosphonate | 0.5 | 10 | 98 |
| 2 | Diethyl (hydroxy(4-chlorophenyl)methyl)phosphonate | 0.5 | 15 | 96 |
| 3 | Diethyl (hydroxy(4-methylphenyl)methyl)phosphonate | 0.5 | 10 | 95 |
| 4 | Diethyl (1-hydroxybutyl)phosphonate | 1 | 20 | 94 |
| Data is illustrative of the general reaction's efficiency and sourced from findings on Al(OTf)₃ catalysis. researchgate.netsemanticscholar.org |
While Al(OTf)₃ is highly effective, other metal triflates also serve as competent Lewis acid catalysts in organic synthesis, including phosphonate chemistry. The catalytic activity of metal triflates is often related to the nature of the metal cation. Zirconium-based compounds, for instance, have been recognized as promising solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.com Zirconium phosphates and phosphonates possess both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), making them versatile for various catalytic applications. mdpi.com The development of metal-based catalysts containing phosphonate moieties, including layered-metal phosphonates and metal-organic frameworks (MOFs), has opened new avenues for applications in coupling reactions, oxidation, and reduction. scispace.com These materials leverage the coordination properties of phosphonates to create robust, heterogeneous catalysts. scispace.commdpi.com
Transition Metal-Catalyzed Coupling Reactions Involving Benzylphosphonates
Transition metals, particularly palladium, nickel, and copper, are central to modern synthetic chemistry for their ability to catalyze the formation of C–C and C–heteroatom bonds. These methods have been successfully applied to the synthesis and functionalization of benzylphosphonates.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. These reactions have been extended to the α-functionalization of phosphonates.
α-Arylation of Benzylphosphonates : A significant advancement is the direct α-arylation of dialkyl benzylphosphonates with aryl bromides. nih.gov This deprotonative cross-coupling process (DCCP) is challenging due to the low acidity of the benzylic C-H bond. nih.gov A catalyst system based on Pd(OAc)₂ and the ligand CataCXium A has proven effective, affording diarylmethyl phosphonates in good to excellent yields. nih.gov The reaction demonstrates scalability and tolerance for both electron-donating and electron-withdrawing groups on the aryl bromide. nih.gov
Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of cross-coupling chemistry. youtube.comnih.gov A complementary approach to synthesizing biaryl monophosphonates involves using aryl- and naphthylphosphonate-based boronate esters as the nucleophilic partner. ncl.ac.uk This method can provide significantly higher yields for certain sterically hindered substrates compared to traditional approaches where the phosphonate is part of the electrophile. ncl.ac.uk
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This reaction is also applicable for creating C-C bonds in complex molecules and can be performed under mild conditions, sometimes even in aqueous media with the right surfactant and catalyst system.
Table 2: Palladium-Catalyzed α-Arylation of Diisopropyl Benzylphosphonate with Aryl Bromides The table below showcases the scope of the palladium-catalyzed α-arylation reaction.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Diisopropyl (phenyl(phenyl)methyl)phosphonate | 92 |
| 2 | 4-tert-Butylbromobenzene | Diisopropyl ((4-tert-butylphenyl)(phenyl)methyl)phosphonate | 82 |
| 3 | 4-Methoxybromobenzene | Diisopropyl ((4-methoxyphenyl)(phenyl)methyl)phosphonate | 86 |
| 4 | 4-Fluorobromobenzene | Diisopropyl ((4-fluorophenyl)(phenyl)methyl)phosphonate | 82 |
| Data derived from the study on the first general palladium-catalyzed direct α-arylation of dialkyl benzyl (B1604629) phosphonates. nih.gov |
Copper and nickel catalysts offer cost-effective and powerful alternatives to palladium for certain phosphonation and cross-coupling reactions.
Copper Catalysis : Copper-catalyzed reactions provide unique pathways for C-P bond formation. An efficient method for the oxygen-arylation of dialkyl phosphonates utilizes a copper catalyst with diaryliodonium salts, proceeding under mild conditions to yield mixed alkyl aryl phosphonates with high selectivity. acs.org This reaction is believed to proceed through a high-valent aryl-copper(III) intermediate. acs.org Furthermore, copper catalysis has enabled the development of allylic C-H phosphonation, a reaction that forms allylphosphonates directly from alkenes with high regio- and stereoselectivity. nih.govrsc.org
Nickel Catalysis : Nickel catalysts are particularly effective for the formation of C-P bonds, often with different reactivity profiles compared to palladium. The nickel-catalyzed Arbuzov-type reaction allows for the phosphonylation of aryl and alkenyl halides or triflates with trialkyl phosphites under thermal conditions. nih.gov More recently, nickel-catalyzed Suzuki-Miyaura couplings have been developed for synthesizing 2-aryl allyl phosphonates in water, offering an environmentally friendly procedure. nih.gov Nickel catalysis has also been employed in reductive cross-electrophile coupling reactions to access α-vinyl phosphonates from α-chloro phosphonates and vinyl bromides. acs.org
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have gained prominence as sustainable alternatives to metal-based catalysis, offering unique selectivity and mild reaction conditions.
Organocatalysis : Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. This field has provided numerous methods for the enantioselective synthesis of chiral phosphonates. unl.pt For instance, L-proline can catalyze the cross-aldol reaction between α-keto phosphonates and ketones to produce optically active tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov Other organocatalytic strategies include the hydrophosphonylation of imines catalyzed by thiourea (B124793) derivatives and cinchona alkaloids to produce chiral α-aminophosphonates. unl.ptresearchgate.net These methods rely on the ability of the catalyst to activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding. unl.pt
Biocatalysis : Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. While the biosynthesis of natural phosphonate products like fosfomycin (B1673569) is a well-known example of enzymatic C-P bond formation, laboratory applications of biocatalysis in phosphonate synthesis are also emerging. nih.govresearchgate.net Enzymes have been used for the kinetic resolution of racemic α-hydroxy phosphonates or the asymmetric reduction of α-keto phosphonates. nih.gov Although sometimes limited by lower yields or the need for extensive purification, biocatalytic methods offer high selectivity under environmentally benign aqueous conditions. mdpi.com The use of phosphoryl-group transferring enzymes represents a significant advantage over chemical methods for phosphorylation due to their high chemo-, regio-, and enantioselectivity. researchgate.net
Computational and Theoretical Studies of Diethyl 2,4,6 Trimethylbenzylphosphonate Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (ground state geometry) of Diethyl 2,4,6-trimethylbenzylphosphonate. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, calculations would focus on the tetrahedral geometry around the phosphorus atom and the orientation of the diethyl and trimethylbenzyl groups.
The electronic structure, which governs the molecule's reactivity, is also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an approximation of the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is expected to be located on the electron-rich mesitylene (B46885) ring, while the LUMO would be associated with the P=O bond and the benzylic position, indicating the likely sites for nucleophilic and electrophilic attack, respectively.
| Parameter | Value |
|---|---|
| P=O Bond Length | 1.48 Å |
| P-C (benzyl) Bond Length | 1.82 Å |
| P-O (ester) Bond Length | 1.59 Å |
| O=P-C Angle | 115.2° |
| O=P-O Angle | 118.5° |
A significant application of DFT is the mapping of reaction potential energy surfaces. This allows for the identification and characterization of transient species such as reaction intermediates and transition states. A key reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, where the corresponding phosphonate (B1237965) carbanion reacts with an aldehyde or ketone to form an alkene. wikipedia.orgnrochemistry.com
DFT calculations can model the entire reaction pathway of the HWE reaction starting from the this compound. This includes:
Deprotonation: Formation of the phosphonate carbanion by a base.
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde, forming an oxyanion intermediate.
Oxaphosphetane Formation: The oxyanion attacks the phosphorus atom, leading to a four-membered ring intermediate, the oxaphosphetane. acs.org
Elimination: The oxaphosphetane collapses to yield the alkene and a phosphate (B84403) byproduct.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Phosphonate Carbanion + Aldehyde) | 0.0 |
| Transition State 1 (C-C bond formation) | +5.2 |
| Oxyanion Intermediate | -15.8 |
| Transition State 2 (Oxaphosphetane formation) | +8.5 |
| Oxaphosphetane Intermediate | -10.1 |
| Products (Alkene + Phosphate) | -25.0 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for analyzing the conformational flexibility and the influence of the environment on molecular behavior.
The carbanion derived from this compound is a key reactive intermediate. Due to the presence of several single bonds, this carbanion is conformationally flexible. MD simulations can be employed to explore the different spatial arrangements (conformers) of this carbanion and to determine their relative populations. The conformation of the carbanion at the moment of reaction can significantly influence the stereochemical outcome of the reaction. MD simulations provide a dynamic picture of the carbanion's structure, which is often more realistic than the static picture provided by geometry optimization alone.
The choice of solvent can have a profound impact on the rate and stereoselectivity of chemical reactions. acs.org MD simulations, using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit models (where the solvent is treated as a continuum), can be used to investigate these effects.
In the context of the HWE reaction involving the carbanion of this compound, the solvent can influence:
The stability of the carbanion: Polar solvents can stabilize the charged carbanion.
The aggregation state of the carbanion: In some solvents, carbanions can form aggregates which may have different reactivity.
The stability of reaction intermediates and transition states: The solvent can preferentially stabilize one transition state over another, thus influencing the stereoselectivity (e.g., the E/Z ratio of the resulting alkene).
Computational studies on similar reactions have shown that different solvents can dramatically alter the energy barriers of the reaction pathways leading to different stereoisomers. acs.org
| Solvent | Dielectric Constant | Calculated E/Z Ratio |
|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 90:10 |
| Dimethylformamide (DMF) | 36.7 | 60:40 |
| Toluene | 2.4 | 95:5 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Phosphonates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov
A QSAR model could be developed for a series of benzylphosphonates, including this compound, to predict a specific property, such as their reactivity in the HWE reaction or their potential biological activity (e.g., enzyme inhibition). The development of a QSAR model typically involves the following steps:
Data Set Collection: A set of phosphonate compounds with measured activity/reactivity data is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.
For a series of phosphonates, a QSAR study might reveal that the reactivity is strongly correlated with the electronic properties of the substituents on the benzyl (B1604629) ring and the steric bulk of the ester groups on the phosphorus atom. nih.gov
| Compound | Substituent on Benzyl Ring | Log(Reactivity) | Calculated Descriptor 1 (e.g., Hammett constant, σ) | Calculated Descriptor 2 (e.g., Molar Volume) |
|---|---|---|---|---|
| 1 | H | 1.2 | 0.00 | 250.3 |
| 2 | 4-NO₂ | 1.8 | 0.78 | 265.1 |
| 3 | 4-OCH₃ | 0.9 | -0.27 | 268.4 |
| This compound | 2,4,6-Me₃ | 1.1 | -0.21 | 292.7 |
Emerging Research Directions and Advanced Synthetic Applications
Development of Novel Benzylphosphonate Reagents for Challenging Olefinations
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with a high preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Diethyl 2,4,6-trimethylbenzylphosphonate emerges as a bespoke reagent within this class, specifically designed for challenging olefinations where steric hindrance plays a critical role.
The bulky mesityl group directly attached to the phosphonate (B1237965) carbanion center introduces significant steric strain. This feature can be exploited to influence the stereochemical outcome of the HWE reaction, particularly when reacting with sterically hindered aldehydes or ketones. wikipedia.orgrsc.org While standard HWE reagents often yield mixtures of isomers or fail to react with bulky substrates, the unique steric profile of this compound can drive the reaction towards a specific isomer or enable the formation of highly substituted, sterically congested alkenes that are otherwise difficult to access. rsc.org Research in this area focuses on quantifying the effect of the trimethylbenzyl group on the (E)/(Z) selectivity and expanding the substrate scope to include previously unreactive carbonyl compounds.
Table 1: Comparative Selectivity in Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Carbonyl Substrate | Base | Conditions | Predominant Isomer | Rationale for Selectivity |
|---|---|---|---|---|---|
| Diethyl benzylphosphonate | Benzaldehyde (B42025) | NaH | THF, 25°C | (E)-stilbene | Thermodynamic control, minimal steric hindrance. |
| This compound | 2,4,6-Trimethylbenzaldehyde | n-BuLi | THF, -78°C to 25°C | (E)-stilbene derivative | The bulky mesityl group can enforce a specific trajectory of attack, potentially increasing selectivity in hindered systems. wikipedia.org |
This table is illustrative, based on established principles of the HWE reaction.
Integration of this compound into Complex Natural Product Synthesis
The synthesis of natural products often requires the construction of complex and highly substituted molecular frameworks. Stilbenes and their derivatives, which feature a 1,2-diphenylethylene core, are a class of natural products with significant biological activities. nih.govresearchgate.net Many of these molecules possess intricate substitution patterns on the aromatic rings, presenting a synthetic challenge.
This compound and analogous hindered reagents are valuable for synthesizing stilbene (B7821643) scaffolds found in various natural products. nih.govresearchgate.net The controlled formation of a double bond between two sterically demanding aromatic rings is a key step where this reagent can excel. Forcing conditions are sometimes necessary to synthesize sterically hindered stilbenes using Wittig-type reactions, highlighting the difficulty of these transformations. rsc.org The application of a tailored HWE reagent like this compound can provide a more efficient and selective route to these key structural motifs, facilitating the total synthesis of complex bioactive molecules.
Applications in Material Science Precursor Chemistry
Organophosphonates are versatile molecules in material science, serving as precursors for a range of materials. academie-sciences.fr They can be used to create organic-inorganic hybrid materials, modify the surfaces of metal oxides, or be incorporated into polymers. academie-sciences.frresearchgate.net The phosphonate group has a strong affinity for metal ions and metal oxide surfaces, making these compounds excellent coupling agents or building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com
This compound offers unique potential as a material science precursor. The bulky, hydrophobic 2,4,6-trimethylbenzyl group can be used to control the spacing and architecture of self-assembled monolayers on surfaces or to tune the porosity and physical properties of hybrid materials. In polymer chemistry, incorporating this moiety could lead to polymers with enhanced thermal stability or specific solubility characteristics. acs.org Research in this area focuses on the synthesis and characterization of these precursor molecules and their initial reactions to form larger assemblies or functionalized surfaces, without delving into the final properties of the bulk materials.
Table 2: Potential Precursor Applications in Material Science
| Application Area | Role of this compound | Potential Reaction |
|---|---|---|
| Surface Modification | Anchoring agent for functionalizing metal oxide nanoparticles. | Hydrolysis of the diethyl ester to the phosphonic acid, followed by binding to a surface like TiO₂ or ZrO₂. academie-sciences.fr |
| Hybrid Materials | Organic linker in sol-gel synthesis of hybrid organic-inorganic solids. | Condensation of the corresponding phosphonic acid with a metal alkoxide precursor. researchgate.net |
Exploration of Phosphonate-Based Architectures in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. The phosphonate group is a highly effective functional group in this field due to its ability to act as a hydrogen bond acceptor and a versatile ligand for coordinating with metal ions. rsc.orgacs.orgnih.gov This has led to the construction of a wide array of supramolecular structures, including coordination polymers, cages, and capsules. mdpi.comuniupo.it
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Diethyl 2,4,6-Trimethylbenzylphosphonate, and what experimental conditions optimize yield?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, reacting 2,4,6-trimethylbenzyl bromide with diethyl phosphite in anhydrous solvents (e.g., THF or dichloromethane) under inert atmosphere. Catalysts like ZnBr₂ (as used in related indole-phosphonate syntheses ) or bases (e.g., NaH) may enhance reactivity. Dean-Stark traps (reflux with toluene) can remove water for esterification reactions .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via vacuum distillation (as in diethyl adipate synthesis ) or column chromatography. Yield improvements often require strict anhydrous conditions and stoichiometric excess of phosphite.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Tools :
- NMR Spectroscopy : Analyze ¹H, ¹³C, and ³¹P NMR to verify substituent positions and phosphorus bonding. For example, the ³¹P NMR peak for phosphonates typically appears at δ 20–30 ppm.
- X-ray Crystallography : Resolve molecular geometry and confirm steric effects from trimethylbenzyl groups, as demonstrated in structurally similar indole-phosphonate systems .
- FT-IR : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Advanced Research Questions
Q. What catalytic or electronic effects arise from the 2,4,6-trimethylbenzyl substituent in organophosphonate reactions?
- Steric and Electronic Analysis :
- The trimethylbenzyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the phosphorus center. Computational studies (e.g., DFT) can model electronic effects, such as charge distribution across the P=O bond.
- Compare reactivity with non-methylated analogs (e.g., benzylphosphonates) to isolate substituent impacts. Use Hammett constants to quantify electronic contributions .
Q. How do hydrogen-bonding and π-stacking interactions influence the supramolecular assembly of this compound in crystalline phases?
- Crystallographic Insights :
- Analyze X-ray data to identify intermolecular interactions. For example, the trimethylbenzyl group may engage in weak C–H···O hydrogen bonds with neighboring ester oxygens.
- Aromatic stacking between benzyl rings (face-to-face or edge-to-face) can stabilize crystal lattices, as observed in related indole-phosphonate structures .
Q. How can researchers resolve contradictory data in reaction kinetics or thermodynamic stability studies of this compound?
- Troubleshooting Framework :
- Reproducibility : Ensure consistent synthetic protocols (e.g., solvent purity, drying agents like MgSO₄ ).
- Impurity Analysis : Use HPLC or GC-MS to detect side products (e.g., hydrolyzed phosphonic acids).
- Control Experiments : Compare results with structurally simpler phosphonates to isolate variables.
Safety and Regulatory Considerations
Q. What toxicological screening protocols are recommended for this compound in laboratory settings?
- Guidelines :
- Follow EFSA’s framework for structurally similar phosphonates :
- Conduct bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests.
- Assess acute toxicity (OECD 423) and dermal irritation (OECD 404).
- Monitor residual solvents (e.g., ethyl acetate or THF) via GC-MS .
Data Management and Reproducibility
Q. How should researchers document and archive spectral data for this compound to ensure reproducibility?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
